1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one is an organic compound that features a dihydrofuran ring and an ethylamino group. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one typically involves the following steps:
Formation of the Dihydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethylamino Group: This step may involve nucleophilic substitution reactions where an ethylamine is introduced to the ethanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Possible use in drug development for its pharmacological properties.
Industry: Use in the synthesis of materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dihydrofuran-3-yl)-2-(methylamino)ethan-1-one
- 1-(4,5-Dihydrofuran-3-yl)-2-(propylamino)ethan-1-one
Uniqueness
1-(4,5-Dihydrofuran-3-yl)-2-(ethylamino)ethan-1-one may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-2-9-5-8(10)7-3-4-11-6-7/h6,9H,2-5H2,1H3 |
InChI Key |
BDCTUGMMAPCMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.